BenchChemオンラインストアへようこそ!

4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Lipophilicity ADME Lead Optimization

4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1484252-01-8) is a heterocyclic small-molecule building block comprising a pyrrolidin-2-one core substituted at the 4-position with an N-methylpyrazole moiety. With a molecular formula of C8H11N3O and a molecular weight of 165.19 g·mol⁻¹, the compound possesses one chiral center at the pyrrolidinone 4-position, a calculated LogP of −0.65, two hydrogen-bond acceptors, one hydrogen-bond donor, and an Fsp³ value of 0.50.

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 1484252-01-8
Cat. No. B2937425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
CAS1484252-01-8
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESCN1C=C(C=N1)C2CC(=O)NC2
InChIInChI=1S/C8H11N3O/c1-11-5-7(4-10-11)6-2-8(12)9-3-6/h4-6H,2-3H2,1H3,(H,9,12)
InChIKeyIFNJOWBFZJNUCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1484252-01-8): Chemical Identity, Physicochemical Profile, and Procurement Baseline


4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1484252-01-8) is a heterocyclic small-molecule building block comprising a pyrrolidin-2-one core substituted at the 4-position with an N-methylpyrazole moiety . With a molecular formula of C8H11N3O and a molecular weight of 165.19 g·mol⁻¹, the compound possesses one chiral center at the pyrrolidinone 4-position, a calculated LogP of −0.65, two hydrogen-bond acceptors, one hydrogen-bond donor, and an Fsp³ value of 0.50 . It is supplied as a research chemical with certified purity of 97–98% and is classified under GHS07 (harmful/irritant) with hazard statements H302, H315, H319, and H335 . The compound belongs to the broader pyrazolopyrrolidinone chemotype, a scaffold validated across multiple therapeutic programs including p53–MDM2 protein–protein interaction inhibition, BET bromodomain inhibition, spleen tyrosine kinase (SYK) inhibition, and antileishmanial drug discovery [1][2].

Why Regioisomeric or Carbonyl-Linked Analogs Cannot Substitute for 4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1484252-01-8) in Structure-Based Design


Substituting 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one with a regioisomeric or connectivity-altered analog that shares the identical molecular formula (C8H11N3O) introduces quantifiable changes in lipophilicity, hydrogen-bonding capacity, and exit-vector geometry that directly impact molecular recognition, physicochemical properties, and synthetic tractability. The N-methylpyrazole substituent eliminates the pyrazole NH hydrogen-bond donor present in non-methylated analogs, reducing the HBD count from two to one and lowering the polar surface area contribution of the heterocycle . The 4-position attachment to the pyrrolidin-2-one lactam places the pyrazole at a specific spatial orientation distinct from the 3- or 5-substituted regioisomers, altering the vector of any subsequently elaborated substituent by approximately 60–120° relative to the lactam plane [1]. Moreover, the direct C–C bond linkage between the pyrazole C4 and pyrrolidinone C4 positions, as opposed to a carbonyl linker found in (1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone (CAS 1033055-28-5), results in a calculated LogP difference of approximately 1.3 log units (ΔLogP ≈ −1.30) . This magnitude of lipophilicity shift is sufficient to alter predicted membrane permeability, aqueous solubility, and plasma protein binding by factors that exceed typical project criteria for lead optimization [2].

Quantitative Differentiation Evidence for 4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1484252-01-8) Versus Closest Analogs


LogP Differential of −1.30 Units Versus Carbonyl-Linked Constitutional Isomer (CAS 1033055-28-5)

The target compound 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1484252-01-8) exhibits a calculated LogP of −0.65, compared to LogP = +0.65 for its constitutional isomer (1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone (CAS 1033055-28-5), in which the pyrazole and pyrrolidinone rings are connected through a carbonyl linker rather than a direct C–C bond . This represents a ΔLogP of −1.30, corresponding to an approximately 20-fold lower octanol–water partition coefficient for the target compound. Both compounds share the identical molecular formula (C8H11N3O) and molecular weight (165.19 g·mol⁻¹), making this a direct head-to-head comparison of constitutional isomers .

Lipophilicity ADME Lead Optimization Physicochemical Profiling

Hydrogen-Bond Donor Count Reduction: N-Methylpyrazole vs. NH-Pyrazole Analogs

The target compound contains exactly one hydrogen-bond donor (the pyrrolidinone lactam NH), as the pyrazole ring nitrogen is methylated at the N1 position . In contrast, non-methylated analogs such as 4-(1H-pyrazol-4-yl)pyrrolidin-2-one or 5-(1H-pyrazol-4-yl)pyrrolidin-2-one possess two HBDs (lactam NH plus pyrazole NH) . This reduction from two HBDs to one HBD decreases the topological polar surface area contribution of the heterocycle and is predicted to improve passive membrane permeability by reducing the desolvation penalty associated with hydrogen-bond donors [1]. The N-methyl group also eliminates the Brønsted acidity of the pyrazole NH (pKa ~14 for parent pyrazole), removing a potential site for pH-dependent ionization that could complicate ADME profiling [1].

Hydrogen Bonding Permeability Fragment-Based Drug Design Polar Surface Area

Fsp³ Value of 0.50 and Its Implications for Fragment Elaboration and Clinical Developability

The target compound has an Fsp³ (fraction of sp³-hybridized carbons) of 0.50, meaning exactly half of its eight carbon atoms are sp³-hybridized . This value falls above the typical Fsp³ range for aromatic heterocyclic fragments (Fsp³ < 0.30) and approaches the mean Fsp³ of clinical candidates (Fsp³ ≈ 0.47–0.55) as reported in large-scale analyses of drug development attrition [1]. In comparison, the fully aromatic carbonyl-linked isomer (1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone has a lower Fsp³ due to the sp² character of the carbonyl carbon linking the two rings, whereas the target compound's direct C–C linkage at the pyrrolidinone 4-position retains a tetrahedral (sp³) carbon at that junction .

Fsp³ Fraction sp3 Escape from Flatland Developability Fragment Elaboration

Purity Specification and Hazard Classification: Vendor-Certified 97–98% Versus Lower-Purity Analogs

The target compound is available from multiple vendors at certified purity levels of 97% (AKSci, specification 1230EP) and 98% (Fluorochem, product F647685; Leyan, product 1296414), with full GHS hazard classification provided including signal word 'Warning' and hazard statements H302, H315, H319, and H335 . In comparison, the brominated analog 3-bromo-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is supplied at a lower minimum purity of 95% (AKSci), and the carbonyl-linked isomer (1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is listed at 95% minimum purity (AKSci) . The 2–3% purity differential, while modest, is relevant for applications requiring stoichiometric precision such as fragment soaking, biophysical assay preparation, and synthetic transformations where impurities can act as catalyst poisons.

Chemical Purity Procurement Specification GHS Classification Reproducibility

Chiral Center at Pyrrolidinone C4: Enabling Enantioselective Synthesis and Stereochemical SAR

The target compound contains one asymmetric carbon atom at the 4-position of the pyrrolidin-2-one ring, as confirmed by the vendor-reported specification of 'Asymmetric Atoms: 1' . This chiral center is a direct consequence of the C–C bond connection between the pyrazole and the pyrrolidinone ring, which generates a stereogenic sp³ carbon at the point of attachment. In contrast, the carbonyl-linked isomer (1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone (CAS 1033055-28-5) lacks this chiral center because the carbonyl linker is planar (sp²) . The presence of a chiral center enables enantioselective synthesis and preparative chiral separation to yield enantiopure material, as demonstrated in the pyrazolopyrrolidinone antileishmanial program where chiral SFC resolution of a racemic pyrazolopyrrolidinone improved antileishmanial EC50 from 2.5 μM (racemate) to 0.8 μM for the active (S)-enantiomer [1].

Chirality Stereochemistry Enantioselective Synthesis Chiral Resolution Target Engagement

Chemotype Validation: Pyrazolopyrrolidinone Scaffold Proven Across p53–MDM2, BET, and Antileishmanial Therapeutic Programs

The pyrazolopyrrolidinone chemotype to which the target compound belongs has been independently validated as a drug-discovery scaffold across multiple therapeutic areas. In p53–MDM2 protein–protein interaction inhibition, the pyrazolopyrrolidinone core was the basis for the clinical candidate HDM201 (a second-generation inhibitor that entered Phase I trials) and the discovery lead NVP-CGM097 [1]. In antileishmanial drug discovery, the pyrazolopyrrolidinone series demonstrated intramacrophage EC50 values as low as ≥0.01 µM against Leishmania donovani without harming host macrophages up to 10.0 µM, surpassing the therapeutic window of amphotericin B (EC50 = 0.2 µM, host cytotoxicity at 5.0 µM) [2]. Additionally, pyrazolo-pyrrolidin-4-one derivatives have been claimed as BET bromodomain inhibitors by Novartis (WO 2014/184069) [3]. This multi-target, multi-therapeutic-area validation distinguishes the pyrazolopyrrolidinone scaffold from less extensively characterized heterocyclic chemotypes and provides procurement confidence that analogs built on this core have a higher probability of demonstrating target engagement across diverse screening panels.

Chemotype Validation p53-MDM2 BET Bromodomain Leishmaniasis Kinase Inhibition Multi-target Scaffold

Recommended Application Scenarios for 4-(1-Methyl-1H-pyrazol-4-yl)pyrrolidin-2-one (CAS 1484252-01-8) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Balanced Fsp³ and Low HBD Count

With an Fsp³ of 0.50 and a single hydrogen-bond donor, 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is optimally suited as a core fragment for fragment-based screening libraries where balanced saturation and minimal HBD count are design prerequisites . The N-methylpyrazole eliminates the additional HBD present in NH-pyrazole fragments, reducing non-specific binding to polar surfaces and improving the fragment's passive permeability profile . Its LogP of −0.65 ensures adequate aqueous solubility for fragment soaking and biophysical assay conditions (NMR, SPR, DSF) without the solubility limitations often encountered with more lipophilic heterocyclic fragments .

Medicinal Chemistry Hit Expansion Centered on the Pyrazolopyrrolidinone p53–MDM2 or Antileishmanial Pharmacophore

The compound serves as a synthetically tractable entry point into the pyrazolopyrrolidinone chemotype, which has produced clinical-stage p53–MDM2 inhibitors (HDM201) and GSK-validated antileishmanial leads with intramacrophage EC50 values as low as 0.01 µM . The 4-position pyrrolidinone attachment and N-methylpyrazole substitution pattern provide a distinct exit vector for SAR exploration through functionalization of the lactam nitrogen, the pyrrolidinone ring carbons, or the pyrazole C3 and C5 positions. The chiral center at C4 enables stereochemical SAR studies that can yield potency improvements of >3-fold, as demonstrated with related pyrazolopyrrolidinones in the Leishmania program .

Physicochemical Property-Driven Lead Optimization Where LogP Control Is Critical

The LogP differential of −1.30 units between the target compound (LogP −0.65) and its carbonyl-linked constitutional isomer (LogP +0.65) makes 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one the preferred choice when lead optimization criteria impose strict lipophilicity ceilings . GSK's antileishmanial lead criteria, for example, specify a Property Forecast Index (PFI) ≤ 7 and plasma protein binding < 95%, both of which are inversely correlated with LogP [1]. Initiating a medicinal chemistry campaign with the more hydrophilic pyrazolopyrrolidinone scaffold rather than a carbonyl-linked isomer provides greater lipophilicity headroom for subsequent analog synthesis without exceeding developability thresholds [1].

Enantioselective Synthesis and Chiral Probe Development for Target Engagement Studies

The single asymmetric carbon at the pyrrolidinone 4-position enables preparative chiral separation (e.g., by SFC) to yield enantiopure material suitable for differential target engagement studies . This capability is absent in achiral analogs such as the carbonyl-linked isomer (CAS 1033055-28-5) . In the antileishmanial pyrazolopyrrolidinone program, chiral resolution improved potency from 2.5 µM (racemate) to 0.8 µM for the active (S)-enantiomer, demonstrating that the stereochemical configuration at the pyrrolidinone attachment point directly influences biological activity [1]. Procurement of the racemic building block followed by in-house chiral separation provides access to both enantiomers for biochemical profiling.

Quote Request

Request a Quote for 4-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.